molecular formula C16H14N2O2 B5079454 3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5079454
M. Wt: 266.29 g/mol
InChI Key: LGNAEYFVFIFHAK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings attached to the oxadiazole core.

Mechanism of Action

The mechanism of action of “3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would depend on its specific biological target. Some oxadiazoles have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of oxadiazoles is a vibrant field of research due to their diverse biological activities. Future research on “3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” could involve exploring its potential biological activities, developing new synthesis methods, and studying its reactivity and mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methoxy group on the phenyl ring.

    3-(2-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl rings of 3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-3-4-8-12(11)16-17-15(18-20-16)13-9-5-6-10-14(13)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNAEYFVFIFHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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